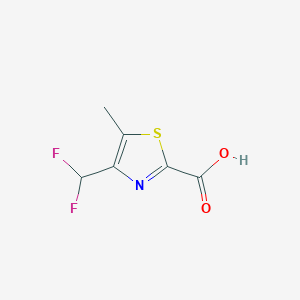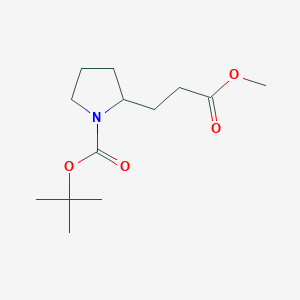
Pomalidomide-PEG4-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-PEG4-Azide is a synthetic compound that combines pomalidomide, a derivative of thalidomide, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG4 linker enhances the solubility and stability of the compound, while the azide group facilitates click chemistry reactions .
Mechanism of Action
Target of Action
Pomalidomide-PEG4-Azide is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based Cereblon (CRBN) ligand . Cereblon is a protein that is targeted by immunomodulatory drugs and is crucial for their anti-tumor activity .
Mode of Action
This compound, as a part of the PROTAC (proteolysis-targeting chimeras) technology, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within the cell . By recruiting the E3 ligase to the target protein, this compound facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The result of this compound’s action is the selective degradation of target proteins. This can lead to a variety of cellular effects depending on the specific target protein being degraded .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) could be affected by the presence of copper ions in the environment . .
Biochemical Analysis
Biochemical Properties
Pomalidomide-PEG4-Azide plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the E3 ubiquitin ligase, to selectively degrade target proteins . The nature of these interactions is based on the principle of click chemistry, where the Azide group in this compound reacts with Alkyne groups in target molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways and gene expression . By interacting with the E3 ubiquitin ligase, it triggers the degradation of target proteins, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with target proteins at the molecular level. It binds to these proteins, leading to their degradation . This process involves enzyme activation or inhibition and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pomalidomide-PEG4-Azide is synthesized through a series of chemical reactions that involve the conjugation of pomalidomide with a PEG4 linker and the introduction of an azide group. The synthesis typically involves the following steps:
Activation of Pomalidomide: Pomalidomide is first activated by reacting it with a suitable activating agent, such as N-hydroxysuccinimide (NHS) ester.
Conjugation with PEG4 Linker: The activated pomalidomide is then conjugated with a PEG4 linker, which contains a terminal amine group. This reaction is usually carried out in the presence of a coupling agent like N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis platforms and high-throughput screening methods to ensure the efficient and consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG4-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Substitution Reactions: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires a copper(I) catalyst, such as copper(I) bromide (CuBr), and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like dimethyl sulfoxide (DMSO).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and can be carried out in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions are conjugates of this compound with various target molecules, which are used in the development of PROTACs and other targeted protein degradation technologies .
Scientific Research Applications
Pomalidomide-PEG4-Azide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Pomalidomide-PEG4-Azide is unique due to its combination of pomalidomide, PEG4 linker, and azide group. Similar compounds include:
Lenalidomide-PEG4-Azide: Similar to this compound but uses lenalidomide instead of pomalidomide.
Thalidomide-PEG4-Azide: Uses thalidomide as the CRBN-recruiting ligand.
Pomalidomide-PEG2-Azide: Similar structure but with a shorter PEG2 linker.
These compounds share similar mechanisms of action but differ in their linker lengths and CRBN-recruiting ligands, which can affect their efficacy and specificity in targeting proteins for degradation .
Properties
IUPAC Name |
4-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O8/c24-28-26-7-9-35-11-13-37-15-14-36-12-10-34-8-6-25-17-3-1-2-16-20(17)23(33)29(22(16)32)18-4-5-19(30)27-21(18)31/h1-3,18,25H,4-15H2,(H,27,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHKJRVPSDESLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide](/img/structure/B2743596.png)
![ethyl 4-[4-({3-carbamoyl-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2743598.png)


![4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2743604.png)


![Methyl (E)-4-[1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2743607.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2743610.png)

![Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate](/img/structure/B2743613.png)
![3-(1-benzofuran-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2743614.png)
